(S)-Ampa

Catalog No.
S542386
CAS No.
83643-88-3
M.F
C7H10N2O4
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ampa

CAS Number

83643-88-3

Product Name

(S)-Ampa

IUPAC Name

(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

UUDAMDVQRQNNHZ-YFKPBYRVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alpha Amino 3 hydroxy 5 methyl 4 isoxazolepropionic Acid, alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid, AMPA, AMPA, (+-)-Isomer, AMPA, (R)-Isomer, AMPA, (R)-Isomer, Monohydrobromide, AMPA, (S)-Isomer, AMPA, (S)-Isomer, Monohydrobromide

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N

The exact mass of the compound (S)-Ampa is 186.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-AMPA is the pure, active enantiomer of the prototypic agonist for the AMPA subtype of ionotropic glutamate receptors. In neuropharmacological procurement, it is the gold-standard reference material for isolating fast excitatory synaptic transmission. Unlike endogenous glutamate, which indiscriminately activates NMDA, kainate, and metabotropic receptors, (S)-AMPA provides highly targeted activation of AMPA receptors. This precise selectivity makes it an indispensable reagent for patch-clamp electrophysiology, binding assays, and the high-throughput screening of positive allosteric modulators (PAMs) and competitive antagonists in drug discovery workflows .

Substituting pure (S)-AMPA with racemic (RS)-AMPA or endogenous glutamate introduces significant experimental noise and reproducibility risks. Glutamate requires a complex, expensive cocktail of NMDA and kainate receptor antagonists to isolate AMPA currents, complicating assay preparation and data interpretation. Meanwhile, racemic (RS)-AMPA contains 50% of the inactive (R)-enantiomer. This inactive fraction not only dilutes the effective concentration—requiring higher overall dosing—but can also cause competitive binding artifacts or solubility limitations in precise microperfusion systems. For rigorous quantitative assays, the presence of the inactive enantiomer distorts dose-response curves, making the pure (S)-enantiomer a strict procurement requirement .

Enantiomeric Potency and Dose-Response Efficiency

In whole-cell voltage-clamp recordings, the pure (S)-enantiomer demonstrates significantly higher potency than the racemic mixture. (S)-AMPA exhibits an EC50 of approximately 3.5 µM, whereas racemic (RS)-AMPA requires a substantially higher concentration, with an EC50 of 11 µM. The (R)-enantiomer is functionally inactive, meaning the racemic mixture requires more than double the concentration to achieve the same depolarizing current .

Evidence DimensionAgonist Potency (EC50)
Target Compound Data3.5 µM
Comparator Or BaselineRacemic (RS)-AMPA (11 µM)
Quantified Difference~3.1x higher potency for the pure (S)-enantiomer
ConditionsWhole-cell voltage clamp, CA1 pyramidal neurons or recombinant receptors

Procuring the pure (S)-enantiomer allows for lower dosing in microperfusion systems, yielding sharper dose-response curves and eliminating artifacts from the inactive enantiomer.

Receptor Subtype Selectivity (AMPA vs. Kainate)

(S)-AMPA provides exceptional discrimination between AMPA and kainate receptors, which are structurally similar. At a concentration of 50 µM, (S)-AMPA fully activates AMPA receptors but completely fails to induce kainate receptor-mediated currents. Kainate receptor activation by (S)-AMPA only begins to occur at extreme, non-physiological concentrations (e.g., 500 µM), ensuring a wide experimental window for selective AMPA isolation [1].

Evidence DimensionActivation Concentration Threshold
Target Compound Data50 µM (Full AMPA activation, 0% Kainate activation)
Comparator Or BaselineGlutamate (Activates both at <10 µM)
Quantified Difference>10-fold concentration window for receptor selectivity
ConditionsHippocampal interneuron electrophysiology with selective antagonists

This massive selectivity window allows researchers to isolate AMPA currents without the confounding cross-activation of kainate receptors seen with broader agonists.

Assay Reproducibility and PAM Screening Compatibility

When screening Positive Allosteric Modulators (PAMs) such as PF-04958242, establishing a stable, reproducible baseline current is critical. (S)-AMPA is exclusively used to evoke the baseline response (often at 100 µM) because it lacks the batch-to-batch enantiomeric ratio variations of crude racemates. Modulators are then quantified by their ability to multiply this specific (S)-AMPA-evoked current, making pure (S)-AMPA the strict industry standard for these high-value pharmacological assays [1].

Evidence DimensionBaseline Current Reproducibility
Target Compound DataPure (S)-AMPA (100% active isomer)
Comparator Or BaselineRacemic mixtures (Variable active/inactive ratios)
Quantified DifferenceElimination of inactive-isomer competitive noise
ConditionsFluorometric imaging plate reading (FLIPR) or patch-clamp PAM screening

For industrial drug discovery, using pure (S)-AMPA guarantees that baseline variations are due to the test compound, not the agonist reagent.

Whole-Cell Patch-Clamp Electrophysiology

Due to its high potency (EC50 = 3.5 µM) and lack of inactive (R)-enantiomer interference, (S)-AMPA is the preferred reagent for evoking fast excitatory postsynaptic currents (EPSCs) in acute brain slices or cultured neurons. It allows for precise microiontophoresis or bath application without clogging or solubility issues at high doses .

High-Throughput Screening of AMPA Modulators

In industrial drug discovery targeting cognitive enhancement or neuroprotection, (S)-AMPA is the required baseline agonist for FLIPR and automated patch-clamp assays. It provides a stable, reproducible baseline against which the efficacy (Emax) and potency (EC50) of novel Positive Allosteric Modulators (PAMs) are measured [1].

Selective Excitotoxicity Modeling

Because (S)-AMPA selectively activates AMPA receptors over kainate and NMDA receptors at concentrations up to 50 µM, it is the preferred compound for inducing and studying AMPA-specific excitotoxic cell death in vitro. This avoids the confounding calcium influx pathways triggered by broader agonists like glutamate [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

186.06405680 Da

Monoisotopic Mass

186.06405680 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9280SC28GD

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Other CAS

83643-88-3

Wikipedia

(S)-AMPA

Dates

Last modified: 08-15-2023
1: Benke T, Traynelis SF. AMPA-Type Glutamate Receptor Conductance Changes and Plasticity: Still a Lot of Noise. Neurochem Res. 2019 Mar;44(3):539-548. doi: 10.1007/s11064-018-2491-1. Epub 2018 Feb 23. Review. PubMed PMID: 29476449; PubMed Central PMCID: PMC6533624.
2: Grandcoin A, Piel S, Baurès E. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate. Water Res. 2017 Jun 15;117:187-197. doi: 10.1016/j.watres.2017.03.055. Epub 2017 Mar 27. Review. PubMed PMID: 28391123.

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